6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 333773-17-4
VCID: VC6378042
InChI: InChI=1S/C23H21N3O6/c1-2-3-4-5-6-15-11-16-12-18(23(28)31-20(16)13-19(15)27)22-25-24-21(32-22)14-7-9-17(10-8-14)26(29)30/h7-13,27H,2-6H2,1H3
SMILES: CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])O
Molecular Formula: C23H21N3O6
Molecular Weight: 435.436

6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

CAS No.: 333773-17-4

Cat. No.: VC6378042

Molecular Formula: C23H21N3O6

Molecular Weight: 435.436

* For research use only. Not for human or veterinary use.

6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one - 333773-17-4

Specification

CAS No. 333773-17-4
Molecular Formula C23H21N3O6
Molecular Weight 435.436
IUPAC Name 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Standard InChI InChI=1S/C23H21N3O6/c1-2-3-4-5-6-15-11-16-12-18(23(28)31-20(16)13-19(15)27)22-25-24-21(32-22)14-7-9-17(10-8-14)26(29)30/h7-13,27H,2-6H2,1H3
Standard InChI Key YIXBXBSCLHNPRF-UHFFFAOYSA-N
SMILES CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])O

Introduction

Overview of the Compound

6-Hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic molecule that combines coumarin (chromen-2-one) and oxadiazole moieties. Its structure suggests potential applications in medicinal chemistry and material sciences due to the following features:

  • Coumarin Core:

    • Coumarins are known for their fluorescence properties and biological activities, including anticoagulant, antimicrobial, and anticancer effects.

    • The presence of a hydroxyl group at position 7 enhances its reactivity and potential for hydrogen bonding.

  • 1,3,4-Oxadiazole Ring:

    • This heterocyclic ring is often used in drug design for its stability and ability to engage in π-stacking interactions.

    • Oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities.

  • 4-Nitrophenyl Substituent:

    • The nitro group can influence the electronic properties of the molecule, potentially enhancing its biological activity or photophysical properties.

Medicinal Chemistry

Given its structural components:

  • Anticancer Potential: The coumarin scaffold and nitrophenyl group are often explored in designing anticancer agents.

  • Antimicrobial Activity: Oxadiazole derivatives have shown efficacy against bacterial and fungal pathogens.

  • Antioxidant Properties: Hydroxylated coumarins are known for scavenging free radicals.

Material Science

Compounds with coumarin and oxadiazole moieties are studied for:

  • Fluorescent Probes: The conjugated system may exhibit strong fluorescence, useful in bioimaging or sensors.

  • Optoelectronic Devices: The molecule’s electronic properties might make it suitable for organic light-emitting diodes (OLEDs) or photovoltaic cells.

Synthesis Pathways

While specific synthetic routes for this compound are unavailable in the results, a plausible approach would involve:

  • Coumarin Derivative Preparation:

    • Start with salicylaldehyde derivatives to synthesize the coumarin core via the Pechmann condensation.

  • Oxadiazole Formation:

    • Use hydrazides or carboxylic acids to construct the 1,3,4-oxadiazole ring through cyclization reactions.

  • Final Assembly:

    • Couple the oxadiazole moiety with a functionalized coumarin derivative using standard organic synthesis techniques like esterification or amidation.

Research Directions

Future studies on this compound could focus on:

  • Biological Screening: Testing for antimicrobial, anticancer, and antioxidant activities.

  • Photophysical Studies: Evaluating fluorescence properties for imaging applications.

  • Material Applications: Exploring its use in optoelectronic devices.

If more detailed data becomes available from reliable sources, it would provide deeper insights into this compound's synthesis and applications.

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